molecular formula C11H12N4 B1491663 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098010-36-5

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No.: B1491663
CAS No.: 2098010-36-5
M. Wt: 200.24 g/mol
InChI Key: HGSCNSUPPAQTIS-UHFFFAOYSA-N
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Description

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and utility in medicinal chemistry .

Preparation Methods

The synthesis of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclobutylamine with a suitable pyrazole derivative, followed by cyclization and nitrile formation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can be compared with other imidazo[1,2-b]pyrazole derivatives, such as:

    2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride: This compound has similar structural features but differs in its functional group, which may lead to different biological activities.

    6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another related compound with potential therapeutic applications.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-cyclobutylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-4-5-14-6-7-15-11(14)8-10(13-15)9-2-1-3-9/h6-9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSCNSUPPAQTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN(C3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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